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Introduction
BNC210, also known as soclenicant, is an investigational novel anxiolytic compound currently

under development for the treatment of various anxiety and trauma-related disorders, including

Social Anxiety Disorder (SAD) and Post-Traumatic Stress Disorder (PTSD).[1][2] It acts as a

negative allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[2][3]

[4] This unique mechanism of action offers the potential for a non-sedating, non-addictive

treatment for anxiety, distinguishing it from current standards of care like benzodiazepines and

selective serotonin reuptake inhibitors (SSRIs). This guide provides a comprehensive overview

of the current understanding of the pharmacokinetics of BNC210, drawing from preclinical and

clinical trial data.

Mechanism of Action
BNC210 exerts its anxiolytic effects by modulating the α7 nAChR. It does not directly compete

with the endogenous ligand, acetylcholine, but rather binds to an allosteric site on the receptor.

This binding event changes the conformation of the receptor, reducing the flow of cations

through the ion channel. The IC50 values for inhibition of α7 nAChR currents are in the range

of 1.2 to 3 µM.
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Caption: Mechanism of Action of BNC210 at the α7 nAChR.

Pharmacokinetic Profile
The pharmacokinetic profile of BNC210 has been evaluated in both preclinical animal models

and human clinical trials. Key parameters are summarized below.

Preclinical Pharmacokinetics (Rat)
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Parameter Value Reference

Oral Bioavailability 69.4%

Cmax (5 mg/kg oral dose) 439 ng/mL

AUC (5 mg/kg oral dose) 3417 hr*ng/mL

Half-life (t1/2) ~6.2 hours

Plasma Protein Binding 70-88%

Human Pharmacokinetics
The pharmacokinetics of BNC210 in humans have been assessed in multiple Phase 1 and

Phase 2 clinical trials. A key development has been the transition from a liquid suspension to a

solid tablet formulation, which has significantly improved the drug's absorption profile.

Liquid Suspension Formulation:

The initial liquid suspension formulation exhibited slower absorption, and its bioavailability was

influenced by food intake.

Parameter Value
Study
Population/Conditi
ons

Reference

Tmax 2.5 - 4 hours
Healthy Volunteers

(repeat dosing)

Half-life (t1/2) ~5.5 hours
Healthy Volunteers

(repeat dosing)

Cmax Accumulation 1.8 - 2.9 fold increase
Healthy Volunteers

(repeat dosing)

Absorption Plateau

Observed at doses

between 600mg and

1200mg

Healthy Volunteers
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Solid Tablet Formulation:

The newer solid tablet formulation has demonstrated improved and more rapid absorption,

overcoming the limitations of the liquid suspension. This formulation is not dependent on food

for maximal absorption.

Parameter Value
Study
Population/Conditi
ons

Reference

Tmax ~1 hour Healthy Volunteers

Steady-State 12-

hourly Exposure

(AUC)

33-57 mg.h/L

Healthy Volunteers

(900 mg twice daily for

7 days)

Metabolism and Excretion
BNC210 does not significantly interfere with the cytochrome P450 (CYP450) enzyme system,

indicating a low potential for drug-drug interactions with medications metabolized through this

pathway, such as serotonergic drugs.

Experimental Protocols
Detailed methodologies for key clinical trials are crucial for interpreting the pharmacokinetic

data.

Phase 1 Multiple Ascending Dose Trial
A placebo-controlled Phase 1 trial evaluated the safety, tolerability, and pharmacokinetics of

BNC210 in healthy volunteers.
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Enrollment of 54
healthy volunteers

Randomization

8 consecutive days of dosing

BNC210 Group (n=42)
300mg - 2000mg total daily dose

Placebo Group (n=12)

Safety Evaluations
Cognitive Parameter Assessments

Pharmacodynamic Tests (Nicotine Shift Assay)
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Caption: Workflow of the Phase 1 Multiple Ascending Dose Trial.

In this trial, 54 healthy volunteers were enrolled, with 42 receiving BNC210 at total daily doses

ranging from 300mg to 2,000mg for eight consecutive days, and 12 receiving a placebo. The

study included detailed safety evaluations and assessments of cognitive parameters. A nicotine

shift assay using electroencephalography (EEG) was performed to demonstrate target

engagement.

Phase 2b ATTUNE Trial (PTSD)
The ATTUNE study was a randomized, double-blind, placebo-controlled Phase 2b trial to

assess the efficacy and safety of the BNC210 tablet formulation in adults with PTSD.
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Screening of adult patients
with PTSD (CAPS-5 score ≥ 30)

Randomization (1:1 ratio)
(n ≈ 200)

12 weeks of treatment

BNC210 Group:
900 mg twice daily

Placebo Group

Primary Endpoint:
Change in CAPS-5 Total Symptom Severity Score at Week 12

Secondary Endpoints & Safety Monitoring

Follow-up visit at Week 15
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Caption: Design of the Phase 2b ATTUNE Clinical Trial for PTSD.

Approximately 200 participants were randomized to receive either 900 mg of BNC210 twice

daily or a placebo for 12 weeks. The primary endpoint was the change in the Clinician-

Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score from baseline to

week 12.

Phase 3 AFFIRM-1 Trial (SAD)
The AFFIRM-1 study is a Phase 3, multi-center, double-blind, placebo-controlled trial evaluating

the acute, on-demand treatment of SAD with BNC210.
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Enrollment of ~330 adult
patients with SAD

Randomization (1:1 ratio)

Single dose administration
~1 hour before public speaking task

BNC210 Group:
225 mg single dose

Placebo Group

Primary Endpoint:
Change in Subjective Units of Distress Scale (SUDS)

Secondary Endpoints:
CGI, PGI, and STAI scores

Follow-up visit one week
after the public speaking challenge
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Caption: Design of the Phase 3 AFFIRM-1 Clinical Trial for SAD.

The trial plans to enroll 330 adult patients who will be randomized to receive a single 225 mg

dose of BNC210 or a placebo approximately one hour before a public speaking challenge. The

primary endpoint is the self-reported anxiety level measured by the Subjective Units of Distress

Scale (SUDS).

Conclusion
BNC210 presents a promising pharmacokinetic profile for an anxiolytic agent. The development

of a solid oral tablet formulation has significantly improved its absorption characteristics,

making it suitable for both acute and chronic administration. Its lack of interaction with the

CYP450 system suggests a favorable drug-drug interaction profile. Ongoing and future clinical

trials will further elucidate the clinical utility and pharmacokinetic-pharmacodynamic relationship
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of BNC210 in its target patient populations. The data gathered to date supports the continued

development of BNC210 as a novel, non-sedating anxiolytic.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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